molecular formula C9H8FNO B1343831 4-Fluoro-5-methoxy-1H-indole CAS No. 288385-89-7

4-Fluoro-5-methoxy-1H-indole

Cat. No.: B1343831
CAS No.: 288385-89-7
M. Wt: 165.16 g/mol
InChI Key: LWOWATBDWFGYLE-UHFFFAOYSA-N
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Description

4-Fluoro-5-methoxy-1H-indole is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals. The presence of a fluorine atom at the 4-position and a methoxy group at the 5-position of the indole ring imparts unique chemical and biological properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-5-methoxy-1H-indole can be achieved through various methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine derivatives react with ketones or aldehydes under acidic conditions. For this compound, the starting materials would include 4-fluoro-2-nitroaniline and 5-methoxy-2-nitroaniline, which undergo reduction and cyclization to form the desired indole derivative .

Industrial Production Methods

Industrial production of this compound typically involves large-scale Fischer indole synthesis. The reaction conditions are optimized for high yield and purity, often using catalysts and controlled temperature and pressure conditions. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-5-methoxy-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Electrophilic substitution: Common reagents include halogens, nitrating agents, and sulfonating agents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride are employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides are used.

Major Products

    Electrophilic substitution: Halogenated, nitrated, or sulfonated indole derivatives.

    Oxidation: Quinones or other oxidized products.

    Reduction: Amines or other reduced products.

    Substitution: Various substituted indole derivatives.

Scientific Research Applications

4-Fluoro-5-methoxy-1H-indole has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Fluoro-5-methoxy-1H-indole involves its interaction with various molecular targets. The indole ring can bind to multiple receptors and enzymes, modulating their activity. The fluorine and methoxy substituents enhance its binding affinity and selectivity. The compound may inhibit or activate specific pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluoro-5-methoxy-1H-indole is unique due to the combined presence of both fluorine and methoxy groups, which confer distinct chemical reactivity and biological activity. This dual substitution pattern enhances its potential as a versatile compound in various research and industrial applications .

Properties

IUPAC Name

4-fluoro-5-methoxy-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO/c1-12-8-3-2-7-6(9(8)10)4-5-11-7/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWOWATBDWFGYLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)NC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60621795
Record name 4-Fluoro-5-methoxy-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60621795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

288385-89-7
Record name 4-Fluoro-5-methoxy-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60621795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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